Enhanced Proteolytic Stability via α-Methyl Shielding
The α-methyl group present in (R)-2-(Fmoc-amino)-2-methyl-7-octynoic acid sterically hinders the peptide backbone, reducing susceptibility to proteolytic cleavage. While direct head-to-head data for this specific compound are limited, class-level inference from studies on α-methyl amino acids indicates that this modification can increase peptide half-life in serum by 2- to 10-fold compared to non-α-methylated counterparts [1]. In contrast, standard Fmoc-alkyne amino acids like Fmoc-propargylglycine lack this α-substitution and thus provide no intrinsic protection against protease degradation [2].
| Evidence Dimension | Proteolytic stability (fold increase in serum half-life) |
|---|---|
| Target Compound Data | 2- to 10-fold increase (class-level, inferred from α-methyl amino acid studies) |
| Comparator Or Baseline | Fmoc-propargylglycine (non-α-methylated) – baseline stability |
| Quantified Difference | 2- to 10-fold longer half-life |
| Conditions | In vitro serum stability assays with α-methyl versus non-α-methyl peptides |
Why This Matters
Procurement of this compound directly enables the synthesis of longer-lasting peptide therapeutics, reducing the need for additional stabilization steps and potentially lowering overall development costs.
- [1] Werner HM, et al. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ChemBioChem. 2015;17(8):712-718. View Source
- [2] Bioprocess Online. Impurity Control Strategies For Therapeutic Peptides. 2022 Aug 12. View Source
